Cas no 2411253-31-9 (N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide)

N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide is a synthetic indole derivative characterized by a chloro-substituted indole core and an acrylamide functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for biologically active molecules. The chloro substitution at the 6-position enhances its reactivity in electrophilic aromatic substitution reactions, while the acrylamide moiety allows for further functionalization via Michael addition or polymerization. Its structural features make it a versatile intermediate for the development of kinase inhibitors or other targeted therapeutics. The compound is typically handled under controlled conditions due to its reactive acrylamide group.
N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide structure
2411253-31-9 structure
商品名:N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide
CAS番号:2411253-31-9
MF:C12H11ClN2O
メガワット:234.68154168129
CID:5357549
PubChem ID:146095290

N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[(6-Chloro-1H-indol-2-yl)methyl]prop-2-enamide
    • Z3816903930
    • N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide
    • インチ: 1S/C12H11ClN2O/c1-2-12(16)14-7-10-5-8-3-4-9(13)6-11(8)15-10/h2-6,15H,1,7H2,(H,14,16)
    • InChIKey: QDCYTRQYDYSBKW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2C=C(CNC(C=C)=O)NC=2C=1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 44.9

N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26582256-0.05g
N-[(6-chloro-1H-indol-2-yl)methyl]prop-2-enamide
2411253-31-9 95.0%
0.05g
$246.0 2025-03-20

N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide 関連文献

N-(6-chloro-1H-indol-2-yl)methylprop-2-enamideに関する追加情報

Professional Introduction to N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide (CAS No. 2411253-31-9)

N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide (CAS No. 2411253-31-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, represents a promising candidate for further exploration in medicinal chemistry. The presence of a chloro-substituted indole moiety and an amide functional group makes it an intriguing molecule for studying its potential biological activities and mechanisms of action.

The indole scaffold, particularly when modified with chloro and methyl groups, has been widely studied for its role in various biological processes. Indole derivatives are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide contributes to its unique chemical reactivity and biological profile, making it a valuable asset in the quest for novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific enzymes and pathways involved in disease progression. The amide group in this compound not only provides a site for further derivatization but also suggests potential interactions with biological targets such as proteases and kinases. These interactions are critical for modulating cellular processes and have been extensively studied in the context of drug discovery.

One of the most compelling aspects of N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide is its potential application in the development of targeted therapies. For instance, studies have shown that indole derivatives can exhibit potent activity against certain types of cancer cells by inhibiting key signaling pathways. The chloro-substituent enhances the electron-withdrawing effect, which can influence the compound's binding affinity to biological targets. This makes it an attractive candidate for further optimization through structure-activity relationship (SAR) studies.

The synthesis of N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the indole core efficiently. These methods not only streamline the synthesis but also allow for the introduction of various functional groups at desired positions, enhancing the compound's versatility.

Evaluation of the pharmacokinetic properties of N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide is crucial for determining its suitability as a drug candidate. Parameters such as solubility, stability, and metabolic degradation pathways need to be thoroughly investigated. Computational modeling techniques have been increasingly used to predict these properties before experimental validation, thereby saving time and resources in the drug development process.

The potential therapeutic applications of this compound extend beyond oncology. Research is ongoing to explore its efficacy in treating inflammatory diseases and neurological disorders. The ability of indole derivatives to modulate immune responses and neurotransmitter activity makes them promising candidates for these conditions. Preclinical studies have demonstrated encouraging results, paving the way for further clinical investigations.

In conclusion, N-(6-chloro-1H-indol-2-yl)methylprop-2-enamide (CAS No. 2411253-31-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis, pharmacological evaluation, and therapeutic applications underscore its importance as a research tool and a candidate for future drug development. As our understanding of disease mechanisms continues to evolve, compounds like this will play a pivotal role in shaping the next generation of treatments.

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